
EGCG Octaacetate
Übersicht
Beschreibung
Peracetyliertes (-)-Epigallocatechingallat, allgemein als AcEGCG bezeichnet, ist ein Derivat von Epigallocatechingallat (EGCG), einem wichtigen Polyphenol, das in Tee vorkommt. AcEGCG wird synthetisiert, um die Bioverfügbarkeit, Stabilität und Liposolubilität von EGCG zu verbessern, das für seine antioxidativen, antibakteriellen, anticancerogenen und antiviralen Eigenschaften bekannt ist .
Wirkmechanismus
Target of Action
EGCG Octaacetate, a prodrug of Epigallocatechin-3-Gallate (EGCG), primarily targets several proteins and enzymes. These include the trans-membrane receptor 67LR, which is a master regulator of many pathways affecting cell proliferation or apoptosis . It also interacts with DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which modulate epigenetic changes .
Mode of Action
This compound decreases the proinflammatory mediator levels by down-regulating PI3K/Akt/NFκB phosphorylation and p65 acetylation . This interaction results in the inhibition of cell proliferation and promotion of apoptosis, thereby exerting its anti-cancer properties .
Biochemical Pathways
This compound affects multiple crucial cellular signaling pathways, including those mediated by EGFR, JAK-STAT, MAPKs, NF-κB, PI3K-AKT-mTOR, and others . Deregulation of these pathways is involved in the pathophysiology of cancer .
Pharmacokinetics
This compound is utilized to enhance the stability and bioavailability of EGCG in vivo . A study showed that the maximum concentration (Cmax) was 0.067 ± 0.04 μg/mL, the time of maximum concentration (Tmax) was 1.33 h, the area under the curve (AUC) was 0.20 ± 0.05 h × µg/mL, and the elimination rate was 0.20 ± 0.11 hr−1 .
Result of Action
This compound significantly reduces colitis-driven colon cancer in mice . It also significantly decreases the growth of endometrial implants, reduces the lesion size and weight, inhibits functional and structural microvessels in the lesions, and enhances lesion apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, due to the hydroxyl structure of EGCG, the further applications of natural EGCG are restricted, which is the poor lipid solubility, unstable in vivo, low absorption, and bioavailability . The acetylation molecular modification can effectively improve the bioavailability and biological activity of EGCG .
Biochemische Analyse
Biochemical Properties
EGCG Octaacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, modulating their activity and function. For instance, this compound has been shown to down-regulate the phosphorylation of PI3K/Akt/NFκB and the acetylation of p65, leading to a reduction in pro-inflammatory mediator levels . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress . These interactions highlight the compound’s potential in modulating biochemical pathways involved in inflammation and oxidative stress.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce colitis-driven colon cancer in mice by down-regulating pro-inflammatory pathways . It also affects cell signaling pathways such as PI3K/Akt/NFκB, leading to changes in gene expression and cellular responses . Furthermore, this compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules, leading to changes in their activity and function. This compound binds to and inhibits the activity of enzymes involved in pro-inflammatory pathways, such as PI3K and Akt . This inhibition results in the down-regulation of NFκB phosphorylation and p65 acetylation, reducing the levels of pro-inflammatory mediators . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . These molecular interactions highlight the compound’s potential in modulating inflammation and oxidative stress at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is more stable than its parent compound, EGCG, due to the acetylation of its hydroxyl groups . This increased stability allows for prolonged activity and effectiveness in biochemical assays. Over time, this compound may undergo degradation, leading to a reduction in its bioactivity. Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant effects in vitro and in vivo, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as reducing inflammation and oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and gastrointestinal disturbances in animal models . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound undergoes metabolic transformations, including deacetylation, to produce active metabolites such as EGCG diacetates and triacetates . These metabolites retain some of the bioactivity of the parent compound and contribute to its overall therapeutic effects. Additionally, this compound influences metabolic flux and metabolite levels by modulating key enzymes involved in oxidative stress and inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s acetylated structure enhances its lipid solubility, facilitating its uptake and distribution in cellular membranes . This compound is also known to interact with specific transporters that mediate its cellular uptake and efflux, influencing its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound is primarily localized in the cytoplasm and cellular membranes, where it exerts its antioxidant and anti-inflammatory effects . The compound’s acetylated structure may also facilitate its targeting to specific organelles, such as the mitochondria, where it can modulate oxidative stress and cellular metabolism . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, influencing its activity and function.
Vorbereitungsmethoden
Die Synthese von AcEGCG beinhaltet die Acetylierung von EGCG. Dieser Prozess kann sowohl mit chemischen als auch mit enzymatischen Methoden durchgeführt werden.
Chemische Synthese: Diese Methode beinhaltet die Verwendung von Essigsäureanhydrid als Acetylierungsmittel in Gegenwart eines Katalysators wie Pyridin. Die Reaktion wird typischerweise bei Raumtemperatur über mehrere Stunden durchgeführt.
Enzymatische Synthese: Diese Methode verwendet Enzyme wie Lipase, um die Acetylierungsreaktion zu katalysieren. Die Reaktion wird bei einer kontrollierten Temperatur (um 45 °C) über einen längeren Zeitraum (bis zu 48 Stunden) durchgeführt.
Chemische Reaktionsanalyse
AcEGCG unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: AcEGCG kann Oxidationsreaktionen unterliegen, die seine antioxidativen Eigenschaften beeinträchtigen können.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: AcEGCG kann Substitutionsreaktionen unterliegen, bei denen Acetylgruppen durch andere funktionelle Gruppen ersetzt werden können.
Analyse Chemischer Reaktionen
AcEGCG undergoes various chemical reactions, including:
Oxidation: AcEGCG can undergo oxidation reactions, which may affect its antioxidant properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: AcEGCG can undergo substitution reactions where acetyl groups can be replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Cancer Treatment
EGCG octaacetate has been investigated for its anticancer properties, particularly in preclinical studies. Research indicates that pro-EGCG exhibits potent proteasome inhibitory effects, which are crucial for cancer therapy as they can induce apoptosis in cancer cells. Notably, studies have shown that pro-EGCG is more effective than EGCG in inhibiting the proteasome activity in breast cancer cells (MDA-MB231), demonstrating over two-fold potency compared to equivalent amounts of EGCG .
In animal models, pro-EGCG treatment resulted in a significant reduction in tumor volume in prostate cancer models, outperforming EGCG treatments . The compound's ability to induce apoptosis through various pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, has been well documented .
1.2 Endometriosis Treatment
Recent studies have explored the use of pro-EGCG for treating endometriosis. A validated analytical method for determining plasma levels of pro-EGCG and its metabolites has been developed, facilitating pharmacokinetic studies necessary for understanding its therapeutic potential in this context . The compound's stability against acid/base hydrolysis enhances its bioavailability, making it a promising candidate for further clinical trials.
Pharmacokinetics
The pharmacokinetic profile of pro-EGCG has been characterized using advanced analytical techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS). Key pharmacokinetic parameters include:
- Maximum Concentration (Cmax) : 0.067 ± 0.04 μg/mL
- Time to Maximum Concentration (Tmax) : 1.33 hours
- Area Under Curve (AUC) : 0.20 ± 0.05 h × µg/mL
- Elimination Rate : 0.20 ± 0.11 hr
These findings indicate a favorable absorption profile that supports its potential as a therapeutic agent .
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
AcEGCG wird mit anderen acetylierten Derivaten von EGCG verglichen, wie z. B. monosubstituiertem acetyliertem EGCG und trisubstituiertem acetyliertem EGCG. Während alle diese Derivate darauf abzielen, die Bioverfügbarkeit und Stabilität von EGCG zu verbessern, sticht AcEGCG aufgrund seiner höheren Liposolubilität und verbesserten physiologischen Funktionen hervor . Zu ähnlichen Verbindungen gehören:
- Monosubstituiertes acetyliertes EGCG
- Trisubstituiertes acetyliertes EGCG
- Epigallocatechingallat (EGCG)
AcEGCG ist effektiver als EGCG beim Schutz von Melanozyten vor oxidativem Schaden und bei der Behandlung von Erkrankungen wie Vitiligo durch Hemmung spezifischer Signalwege .
Biologische Aktivität
Epigallocatechin-3-gallate octaacetate (EGCG octaacetate) is a modified form of the well-known green tea polyphenol EGCG, designed to enhance its bioavailability and stability. This compound has garnered attention for its potential therapeutic applications due to its various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound is synthesized through the acetylation of EGCG, which increases its resistance to hydrolysis and enhances its bioavailability compared to EGCG. Studies indicate that this prodrug is converted back to EGCG within cells by esterases, allowing it to exert its biological effects effectively .
Table 1: Comparison of Properties of EGCG and this compound
Property | EGCG | This compound |
---|---|---|
Stability | Low | High |
Bioavailability | Moderate | Enhanced |
Antioxidant Activity | Yes | Yes |
Anti-cancer Activity | Yes | More Potent |
Proteasome Inhibition | Moderate | High |
2.1 Anticancer Effects
This compound has shown significant anticancer properties in various studies:
- Breast Cancer : In vitro studies demonstrated that this compound inhibited proteasome activity in human breast cancer cells (MDA-MB-231), with over two-fold potency compared to EGCG . In vivo studies in nude mice with induced prostate cancer showed a 40.1% reduction in tumor volume with pro-EGCG treatment compared to standard EGCG treatment .
- Endometrial Cancer : Research indicates that this compound can suppress angiogenesis and reduce endometriotic lesions in SCID mice models. The treatment resulted in down-regulation of vascular endothelial growth factor (VEGF) and associated signaling pathways .
2.2 Anti-inflammatory Effects
This compound has been shown to modulate immune responses by reducing inflammatory cytokines such as IL-12, IL-1β, and TNF-α. This modulation is crucial for conditions like experimental autoimmune encephalomyelitis (EAE), where it promotes regulatory T cell activity while inhibiting pathogenic Th1 and Th17 cells .
2.3 Antimicrobial Activity
Recent studies suggest that this compound possesses antibacterial properties against both gram-positive and gram-negative bacteria. Its lipophilic nature enhances its efficacy against these pathogens .
3. Case Studies and Clinical Trials
Several preclinical studies have explored the therapeutic potential of this compound:
- A study demonstrated that administration of pro-EGCG significantly reduced endometriosis symptoms in animal models by inhibiting angiogenesis and promoting apoptosis in endometrial tissues .
- Another trial highlighted the enhanced absorption of pro-EGCG compared to standard EGCG, indicating a more effective delivery system for therapeutic applications .
4. Future Directions
The ongoing research into this compound's pharmacokinetics and therapeutic applications suggests a promising future in clinical settings. Further studies are needed to fully elucidate its mechanisms of action and optimize dosage regimens for various diseases.
Eigenschaften
IUPAC Name |
[(2R,3R)-5,7-diacetyloxy-2-(3,4,5-triacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triacetyloxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34O19/c1-16(39)48-26-13-28(49-17(2)40)27-15-34(57-38(47)25-11-32(52-20(5)43)37(55-23(8)46)33(12-25)53-21(6)44)35(56-29(27)14-26)24-9-30(50-18(3)41)36(54-22(7)45)31(10-24)51-19(4)42/h9-14,34-35H,15H2,1-8H3/t34-,35-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHJCTSSYQPWEV-VSJLXWSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(CC(C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (-)-epigallocatechin-3-gallate (EGCG) octaacetate and how does it differ from its parent compound, EGCG?
A: While both EGCG and its prodrug, EGCG octaacetate, have shown potential anti-cancer activity, their mechanisms differ. This compound acts as a prodrug, meaning it needs to be metabolized in the body to release the active compound, EGCG. [] EGCG itself has been shown to have multiple targets in cancer cells, including inhibiting cell signaling pathways and inducing apoptosis. [] One study suggests that EGCG may exert its anti-cancer effects by targeting the DNA repair enzyme ERCC1/XPF. [] By inhibiting this enzyme, EGCG could potentially enhance the efficacy of DNA-damaging chemotherapy drugs like cisplatin. []
Q2: How does the acetylation of EGCG to form this compound impact its properties and potential applications?
A: The addition of eight acetate groups to EGCG significantly alters its properties. Research suggests that this compound exhibits enhanced lipophilicity compared to EGCG. [] This enhanced lipophilicity may lead to better cell membrane permeability and improved bioavailability, potentially making it a more effective therapeutic agent. [] One study found that this compound demonstrated potent anti-angiogenic activity in a mouse model of endometriosis, suggesting potential therapeutic applications in this area. [, ]
Q3: What is the role of acetate release in the cytotoxic activity of this compound?
A: Interestingly, the acetate groups themselves, when released during the metabolism of this compound, might contribute to the overall cytotoxic effect. Research indicates that acetate at a concentration of 400 μM showed significant growth inhibitory activity against MDAMB-231 breast cancer and SKHep-1 hepatoma cell lines. [] This finding suggests that the release of acetate from this compound could work synergistically with the released EGCG to enhance the overall cytotoxic effect. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.